molecular formula C6H14N2O2 B14361033 N'-(Dimethoxymethyl)-N,N-dimethylmethanimidamide CAS No. 94815-01-7

N'-(Dimethoxymethyl)-N,N-dimethylmethanimidamide

Cat. No.: B14361033
CAS No.: 94815-01-7
M. Wt: 146.19 g/mol
InChI Key: XMSNWAGJGVMCEP-UHFFFAOYSA-N
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Description

N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide is a chemical compound with the molecular formula C5H13NO2. It is known for its applications in various fields, including pharmaceuticals, crop protection, and cosmetics. This compound is an excellent methylating agent for acids, amines, thiols, and amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide typically involves the reaction of N,N-dimethylformamide with methanol. This reaction is catalyzed by acids such as dry hydrochloric acid, sulfuric acid, trifluoroacetic acid, or p-toluenesulfonic acid . The reaction proceeds smoothly in the presence of 0.1 mol % acid, without the need to remove water, making it an efficient and environmentally friendly process .

Industrial Production Methods

Industrial production of N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide follows similar synthetic routes but on a larger scale. The use of commercially available catalysts with low cost and low loadings (as low as 0.03 mol %) is common. The reaction temperature ranges from -60°C to 50°C, and the process is designed to be environmentally friendly with a simple work-up procedure .

Chemical Reactions Analysis

Types of Reactions

N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products Formed

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide involves its role as a methylating agent. It transfers methyl groups to various substrates, facilitating the formation of methylated products. This process involves the activation of the compound by acids, which enhances its reactivity towards nucleophiles .

Properties

CAS No.

94815-01-7

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

N'-(dimethoxymethyl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C6H14N2O2/c1-8(2)5-7-6(9-3)10-4/h5-6H,1-4H3

InChI Key

XMSNWAGJGVMCEP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC(OC)OC

Origin of Product

United States

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